

# Application Notes and Protocols for CG-806 (Luxeptinib) in Cell-Based Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **CG-806**, a potent, orally available, multi-kinase inhibitor, in various cell-based assays. **CG-806**, also known as Luxeptinib, has demonstrated significant anti-leukemic activity by co-targeting key kinases involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora kinases.<sup>[1][2][3]</sup> This document offers comprehensive guidance on preparing and using **CG-806** for in vitro studies, along with methods to assess its biological effects on cancer cells.

## Mechanism of Action

**CG-806** is a first-in-class pan-FLT3/pan-BTK inhibitor that non-covalently binds to and inhibits the activity of both wild-type and mutant forms of FLT3 and BTK. Its multi-targeted approach allows it to overcome resistance mechanisms associated with single-target inhibitors.<sup>[2][4]</sup> By inhibiting FLT3, BTK, and Aurora kinases, **CG-806** effectively suppresses downstream signaling pathways crucial for cancer cell growth and survival, such as the AKT, ERK, and NF- $\kappa$ B pathways, leading to cell cycle arrest and apoptosis.<sup>[1][4][5]</sup>

## Data Presentation

### Table 1: In Vitro Cytotoxicity of CG-806 in various leukemia cell lines.

| Cell Line | Cancer Type | FLT3 Status | BTK Status | IC50 (nM) | Assay Duration |
|-----------|-------------|-------------|------------|-----------|----------------|
| MOLM-13   | AML         | ITD         | -          | <1        | 72h            |
| MOLM-14   | AML         | ITD         | -          | <1        | 72h            |
| MV4-11    | AML         | ITD         | -          | 1.1       | 72h            |
| Ba/F3     | Pro-B       | FLT3-ITD    | -          | 10.0      | 72h            |
| MEC-1     | CLL         | -           | -          | 32.0      | 72h            |

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

**Table 2: Comparative IC50 values of CG-806 and other FLT3 inhibitors in Ba/F3 cells transfected with FLT3-ITD.**

| Inhibitor    | IC50 (nM) |
|--------------|-----------|
| CG-806       | 10.0      |
| Quizartinib  | 115.3     |
| Gilteritinib | 98.4      |
| Crenolanib   | 257.6     |

Data from referenced study.[\[1\]](#)

## Signaling Pathway Diagrams

[Click to download full resolution via product page](#)

Caption: **CG-806** inhibits FLT3, BTK, and Aurora kinases, blocking downstream pro-survival pathways.

## Experimental Protocols

### Protocol 1: Preparation of CG-806 Stock Solution

- **Reconstitution:** **CG-806** is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Ensure the compound is fully dissolved by vortexing.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

### Protocol 2: Cell Viability/Proliferation Assay (MTS/XTT Assay)

This protocol is adapted from methodologies used in studies evaluating **CG-806**'s effect on cell proliferation.[9][10]

- **Cell Seeding:**
  - Culture the desired cancer cell lines (e.g., MV4-11, MOLM-13 for AML; MEC-1 for CLL) under standard conditions (37°C, 5% CO2).
  - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  - Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.
- **Compound Treatment:**
  - Prepare serial dilutions of **CG-806** from the stock solution in complete culture medium. A typical concentration range to test would be 0.1 nM to 10 µM.
  - Add the desired final concentrations of **CG-806** to the appropriate wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
  - Incubate the cells with the compound for 48-72 hours.[1]
- **MTS/XTT Reagent Addition:**

- After the incubation period, add 20  $\mu$ L of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
- Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
- Data Acquisition:
  - Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.
  - Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of **CG-806** that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).



[Click to download full resolution via product page](#)

Caption: Workflow for assessing cell viability after **CG-806** treatment using an MTS/XTT assay.

## Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis and has been used to characterize the effects of **CG-806**.[\[1\]](#)

- Cell Treatment:
  - Seed cells in a 6-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
  - Treat the cells with various concentrations of **CG-806** (e.g., 10 nM, 100 nM, 1  $\mu$ M) and a vehicle control for 24-48 hours.
- Cell Harvesting and Staining:

- Harvest the cells (including any floating cells) by centrifugation.
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.

• Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within one hour of staining.
- Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
- Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
- Quantify the percentage of apoptotic cells in each treatment group.



[Click to download full resolution via product page](#)

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

## Protocol 4: Western Blot Analysis of Kinase Inhibition

This protocol allows for the assessment of **CG-806**'s inhibitory effect on specific signaling proteins.[9]

- Cell Treatment and Lysis:
  - Treat cells with **CG-806** at desired concentrations and time points (e.g., 1 or 24 hours).[9]

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  - Separate the proteins by SDS-PAGE.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FLT3, FLT3, p-BTK, BTK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Conclusion

**CG-806** is a promising multi-kinase inhibitor with potent activity against various hematological malignancies. The protocols outlined in these application notes provide a framework for researchers to effectively prepare and utilize **CG-806** in cell-based assays to investigate its mechanism of action and therapeutic potential. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aptose Presents New Preclinical Data on CG'806 pan-FLT3/pan-BTK Inhibitor at ASH 59th Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CG-806 (LUXEPTINIB) in Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606623#preparing-cg-806-for-cell-based-assays>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)